3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine
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Overview
Description
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine is a heterocyclic compound that features a benzothiophene moiety fused to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine typically involves the formation of the benzothiophene core followed by the introduction of the pyrrolidine ring. Common synthetic routes include:
Cyclization Reactions: Benzothiophene derivatives can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed to introduce various substituents onto the benzothiophene core.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale cyclization and coupling reactions under optimized conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted benzothiophenes .
Scientific Research Applications
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C19H19NS |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(1-benzothiophen-5-yl)-3-benzylpyrrolidine |
InChI |
InChI=1S/C19H19NS/c1-2-4-15(5-3-1)13-19(9-10-20-14-19)17-6-7-18-16(12-17)8-11-21-18/h1-8,11-12,20H,9-10,13-14H2 |
InChI Key |
VVROCSNBKQTQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)C3=CC4=C(C=C3)SC=C4 |
Origin of Product |
United States |
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